molecular formula C9H20 B092883 2,3,3-Trimethylhexane CAS No. 16747-28-7

2,3,3-Trimethylhexane

Cat. No.: B092883
CAS No.: 16747-28-7
M. Wt: 128.25 g/mol
InChI Key: DJYSEQMMCZAKGT-UHFFFAOYSA-N
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Description

2,3,3-Trimethylhexane is a branched-chain alkane of significant interest in advanced fuel technology and combustion research. Its molecular structure, characterized by multiple methyl branches, is strategically studied to understand its contribution to a high octane rating, which is critical for enhancing fuel efficiency and reducing engine knocking in gasoline . Researchers utilize this compound as a key model system to investigate the relationship between molecular branching and fundamental physical properties like volatility and combustion enthalpy, providing valuable insights for the development of cleaner and more efficient fuels . Furthermore, its well-defined isomeric relations make it an important subject in the comparative study of hydrocarbon isomers, revealing critical data on fuel efficiency and emissions . As a component found in crude oil and natural gas, it also serves as a relevant subject in petrochemical research for optimizing refining processes . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,3-trimethylhexane
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InChI

InChI=1S/C9H20/c1-6-7-9(4,5)8(2)3/h8H,6-7H2,1-5H3
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InChI Key

DJYSEQMMCZAKGT-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H20
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DSSTOX Substance ID

DTXSID30168288
Record name 2,3,3-Trimethylhexane
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Molecular Weight

128.25 g/mol
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Physical Description

Liquid; [ChemSampCo MSDS]
Record name 2,3,3-Trimethylhexane
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Vapor Pressure

9.83 [mmHg]
Record name 2,3,3-Trimethylhexane
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CAS No.

16747-28-7
Record name 2,3,3-Trimethylhexane
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Record name 2,3,3-Trimethylhexane
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Record name 2,3,3-Trimethylhexane
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Molecular Architecture and Stereochemical Principles of 2,3,3 Trimethylhexane

Isomeric Relationships and Structural Diversity

The molecular formula of 2,3,3-trimethylhexane, C₉H₂₀, allows for a considerable number of structural arrangements, known as isomers. nist.govnih.gov These isomers share the same molecular formula but differ in the connectivity of their atoms, leading to distinct physical and chemical properties.

Constitutional Isomerism within Hexane Derivatives

This compound is a constitutional isomer of nonane (B91170). quora.comontosight.ai Constitutional isomers, also known as structural isomers, have the same molecular formula but differ in the sequence of atomic connections. The hydrocarbon nonane (C₉H₂₀) has a total of 35 constitutional isomers, which are categorized based on their carbon backbone. quora.comwikipedia.orgtexas.gov These range from the straight-chain n-nonane to various branched structures.

The isomers of nonane can be systematically named as derivatives of shorter parent chains, such as octane (B31449), heptane (B126788), hexane, and pentane, with various alkyl substituents. For instance, some isomers are dimethylheptanes or ethylheptanes. wikipedia.org this compound falls under the category of a trimethyl-substituted hexane. wikipedia.org

Table 1: Selected Constitutional Isomers of Nonane (C₉H₂₀)

Isomer Name Parent Chain Substituents
n-Nonane Nonane None
2-Methyloctane Octane 1 Methyl
3-Ethylheptane Heptane 1 Ethyl
This compound Hexane 3 Methyl
3-Ethyl-2,2-dimethylpentane Pentane 1 Ethyl, 2 Methyl

This table presents a selection of the 35 constitutional isomers of nonane to illustrate structural diversity.

Conformational Isomerism of this compound

The single carbon-carbon bonds (C-C) in alkanes permit free rotation, giving rise to different spatial arrangements of atoms known as conformations or conformers. maricopa.edu The study of the energy associated with these different arrangements is called conformational analysis. lumenlearning.comlibretexts.org

For this compound, rotation around the C2-C3 bond is of particular interest due to the high degree of substitution. Viewing the molecule along the C2-C3 axis using a Newman projection helps in analyzing its conformations. The front carbon (C2) is attached to a hydrogen, a methyl group, and an ethyl group. The back carbon (C3) is bonded to two methyl groups and a propyl group.

The different rotational arrangements result in staggered and eclipsed conformations.

Staggered conformations are more stable (lower in energy) because the substituents on adjacent carbons are maximally separated, minimizing steric hindrance. fiveable.me The most stable staggered conformation is the anti conformation, where the largest groups on the adjacent carbons are 180° apart. libretexts.org Other staggered conformations, where large groups are adjacent (60° apart), are called gauche and experience some steric strain. lumenlearning.com

Eclipsed conformations are less stable (higher in energy) as the substituents on adjacent carbons are aligned, leading to maximum steric repulsion. fiveable.me The least stable conformation occurs when the largest groups are eclipsing each other. lumenlearning.comlibretexts.org

In this compound, the bulky groups around the C2-C3 bond (ethyl on C2, and two methyls and a propyl on C3) result in significant steric strain in the eclipsed conformations. The molecule will therefore spend most of its time in the lower-energy staggered conformations. libretexts.org

Chirality and Stereochemical Configuration

Stereochemistry is the study of the three-dimensional arrangement of atoms in molecules. fiveable.me Branched alkanes, such as this compound, can exhibit chirality, a property where a molecule is non-superimposable on its mirror image. wikipedia.org

Identification of Chiral Centers in this compound and its Analogs

A chiral center, or stereocenter, is typically a carbon atom bonded to four different groups. fiveable.mepressbooks.pub In the structure of this compound, the carbon at position 2 (C2) is a chiral center.

To identify this, we examine the groups attached to C2:

A hydrogen atom (-H)

A methyl group (-CH₃)

An ethyl group (-CH₂CH₃)

A 3,3-dimethylbutyl group (-C(CH₃)₂CH₂CH₃)

Since all four groups are different, the C2 atom is a chiral center, and this compound is a chiral molecule. brainly.com Other branched alkanes, such as 3-methylhexane, are also chiral due to a stereocenter at the number 3 carbon. wikipedia.org

Enantiomeric and Diastereomeric Analysis of Related Branched Alkanes

A molecule with a single chiral center, like this compound, exists as a pair of non-superimposable mirror images called enantiomers. pressbooks.pub These two enantiomers have identical physical properties (e.g., boiling point, density) except for their interaction with plane-polarized light, which they rotate in equal but opposite directions. fiveable.me

When a molecule has more than one chiral center, it can exist as diastereomers. Diastereomers are stereoisomers that are not mirror images of each other. fiveable.me Unlike enantiomers, diastereomers have different physical properties.

Several isomers of nonane possess more than one chiral center. For example, 2,4-dimethylheptane (B1204451) has two chiral centers (C2 and C4), leading to the possibility of four stereoisomers (two pairs of enantiomers). Similarly, 3-ethyl-2,4-dimethylpentane (B94175) has two chiral centers. The analysis of these related branched alkanes provides a broader understanding of stereoisomerism in this class of compounds. Of the 35 structural isomers of nonane, 12 can exist as a pair of enantiomers, and 2 can exist as four stereoisomers. quora.com

Absolute Configuration Assignment Methodologies (e.g., R/S Stereodescriptors)

The absolute configuration of a chiral center can be unambiguously described using the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.org This system assigns a descriptor, either R (from the Latin rectus, for right) or S (from the Latin sinister, for left), to each stereocenter.

The assignment process follows these steps:

Prioritize Substituents: Each of the four groups attached to the chiral center is assigned a priority based on atomic number. The atom with the highest atomic number gets the highest priority (1). If there is a tie, the process continues to the next atoms along the chain until a point of difference is found. libretexts.org

Orient the Molecule: The molecule is oriented in space so that the lowest-priority group (4) points away from the observer. libretexts.org

Determine Configuration: An arrow is drawn from the highest priority group (1) to the second (2), and then to the third (3). If the arrow traces a clockwise path, the configuration is R. If the path is counter-clockwise, the configuration is S. libretexts.orgyoutube.com

For this compound, the priorities of the groups attached to the chiral C2 atom are:

-C(CH₃)₂CH₂CH₃ (tertiary carbon)

-CH₂CH₃ (ethyl group)

-CH₃ (methyl group)

-H (hydrogen)

By applying the CIP rules, one can determine whether a specific molecule is (R)-2,3,3-trimethylhexane or (S)-2,3,3-trimethylhexane. chegg.comchegg.com

Table 2: List of Compounds Mentioned

Compound Name
2,2,4,4-Tetramethylpentane
This compound
2,4-Dimethylheptane
2-Methyloctane
3-Ethyl-2,4-dimethylpentane
3-Ethylheptane
3-Methylhexane
Butane
Diethyl ether
Ethane
Hexane
n-Nonane
Nonane
Octane
Pentane

Advanced Synthetic Methodologies and Mechanistic Studies of 2,3,3 Trimethylhexane

Novel Synthetic Routes for Branched Hexanes

The synthesis of highly branched alkanes such as 2,3,3-trimethylhexane is a focal point in organic synthesis, primarily due to their value as high-octane fuel components and as standards in analytical chemistry. Research has led to the development of several sophisticated methods for their construction, each with distinct advantages and applications.

Grignard reagents are powerful tools for forming carbon-carbon bonds, providing a versatile pathway for constructing the complex carbon skeletons of branched alkanes. plymouth.ac.ukdatapdf.com The general strategy involves the reaction of a Grignard reagent with a carbonyl compound (like a ketone or aldehyde) to produce a secondary or tertiary alcohol, which is then dehydrated to an alkene and subsequently hydrogenated to the final alkane. plymouth.ac.ukmasterorganicchemistry.com

For the specific synthesis of this compound, a targeted Grignard reaction can be employed. This involves the coupling of an appropriate Grignard reagent with a haloalkane. One reported pathway is the reaction of isopropylmagnesium chloride with 3-chloro-2,3-dimethylpentane (B12644990). The steric hindrance from the geminal methyl groups can present a challenge, potentially reducing reaction efficiency.

Table 1: Grignard Synthesis of this compound

Reactants Conditions Yield Notes

Data sourced from publicly available chemical data.

The reaction proceeds via the formation of the Grignard reagent, isopropylmagnesium chloride, from isopropyl chloride and magnesium in anhydrous ether. This reagent then acts as a nucleophile, attacking the electrophilic carbon of 3-chloro-2,3-dimethylpentane to form the C-C bond and yield this compound.

Catalytic hydrogenation is a fundamental and efficient method for the synthesis of alkanes from their corresponding unsaturated precursors, alkenes and alkynes. cutm.ac.in The process involves the addition of hydrogen gas (H₂) across the double or triple bond in the presence of a metal catalyst. libretexts.org This reaction is thermodynamically favorable as it results in a more stable, lower-energy alkane product. libretexts.org

The synthesis of this compound can be achieved through the catalytic hydrogenation of its alkene precursor, 2,3,3-trimethyl-1-hexene (or other isomers). bartleby.comchegg.comchegg.com The choice of catalyst is crucial, with platinum (Pt), palladium (Pd), and nickel (Ni) being the most commonly used. cutm.ac.inlibretexts.org Palladium on a carbon support (Pd/C) is particularly effective for this transformation. The process generally exhibits high conversion rates and selectivity, although minor side products can form due to potential alkene rearrangement under reaction conditions.

Table 2: Catalytic Hydrogenation for this compound Synthesis

Precursor Catalyst Conditions Conversion Selectivity

Data sourced from publicly available chemical data.

Alkylation is a cornerstone process in the petroleum industry used to produce high-octane gasoline components from smaller molecules. chandra-asri.commt.comwikipedia.org The reaction involves the addition of an alkyl group to a substrate molecule. chandra-asri.com In the context of hydrocarbon synthesis, it typically refers to the reaction of light, unsaturated hydrocarbons (olefins like propylene (B89431) and butylene) with saturated branched hydrocarbons (isoparaffins like isobutane). chandra-asri.commt.com

These reactions are generally catalyzed by strong acids, such as sulfuric acid or hydrofluoric acid, or solid acid catalysts like zeolites. chandra-asri.commt.comwikipedia.org The mechanism proceeds via the formation of carbocation intermediates from the olefins in the presence of the acid catalyst. wikipedia.orgnih.gov These carbocations then react with the isoparaffin to form a larger, highly branched alkane known as alkylate. mt.com The final alkylate is a complex mixture of branched-chain hydrocarbons, including isomers of trimethylpentane and dimethylhexane, from which specific compounds like this compound can be isolated. nih.gov

The construction of all-carbon quaternary centers—a carbon atom bonded to four other carbon atoms—is a significant challenge in organic synthesis. thieme-connect.com The this compound structure features such a center at the C3 position. While Grignard reagents are effective, other organometallic reagents have been developed that offer enhanced functional group tolerance and milder reaction conditions. jove.com

Organozinc reagents, in particular, have gained attention for their utility in forming C-C bonds. nih.govsigmaaldrich.com They can be prepared from organohalides and activated zinc and used in copper-catalyzed conjugate addition reactions to α,β-unsaturated carbonyls to generate quaternary carbons. jove.comnih.gov Reductive cyanation of tertiary alkyl bromides using an electrophilic cyanating reagent and zinc as a reductant is another method that generates a nitrile-bearing all-carbon quaternary center, which can be further transformed. cluster-science.com These methods provide a powerful and chemoselective alternative to more reactive organolithium or Grignard reagents for synthesizing complex structures containing quaternary carbons. jove.com

Elucidation of Reaction Mechanisms and Kinetics

Understanding the mechanisms of reactions involving branched alkanes is crucial for optimizing synthesis and controlling product distribution. Isomerization is a key reaction that these molecules undergo.

Isomerization is a process where a molecule is transformed into an isomer with a different arrangement of atoms. tandfonline.com For alkanes, this typically involves converting a straight-chain or less-branched alkane into a more highly branched, and often more stable, isomer. tandfonline.comncert.nic.in These reactions are slightly exothermic, and lower temperatures thermodynamically favor the formation of highly branched products. tandfonline.comtandfonline.com

The isomerization of alkanes is typically carried out using bifunctional catalysts, which possess both acidic sites and metallic sites (e.g., platinum on a zeolite support). tandfonline.comtandfonline.comresearchgate.net The generally accepted mechanism proceeds through several key steps involving carbenium ion intermediates, which are crucial for the skeletal rearrangement but can also lead to undesired side reactions. tandfonline.comtandfonline.com

Table 3: Generalized Mechanism of Alkane Isomerization

Step Description Catalytic Site
1. Dehydrogenation The alkane is dehydrogenated to form an alkene. Metallic Site (e.g., Pt)
2. Protonation The alkene is protonated by an acid site to form a secondary carbocation (carbenium ion). Acidic Site (e.g., Zeolite)
3. Skeletal Rearrangement The carbocation undergoes rearrangement (e.g., hydride or methyl shifts) to form a more stable tertiary carbocation. Acidic Site
4. Deprotonation The rearranged carbocation loses a proton to form a branched alkene. Acidic Site

This mechanism is a generalized pathway for isomerization on bifunctional catalysts. tandfonline.comtandfonline.comresearchgate.net

This mechanism explains how a less-branched alkane can be converted into a structure like this compound under the right catalytic conditions. The study of these pathways is essential for designing catalysts that maximize selectivity towards the desired branched isomers.

Thermal Decomposition Pathways and Kinetic Modeling

The thermal decomposition of branched alkanes like this compound is a complex process involving the cleavage of C-C and C-H bonds, leading to a variety of smaller hydrocarbon products. While specific kinetic modeling for the pyrolysis of this compound is not extensively documented in publicly available literature, insights can be drawn from studies on structurally similar compounds, such as isomers of trimethylpentane.

The pyrolysis of branched alkanes typically initiates with the homolytic cleavage of the weakest carbon-carbon bonds. In the case of this compound, the bond between the tertiary carbon at position 3 and the quaternary carbon at position 3 is expected to be among the most susceptible to cleavage due to the stability of the resulting tertiary and quaternary radicals.

Studies on the vapor-phase pyrolysis of the four isomers of trimethylpentane have shown that the distribution of decomposition products is highly dependent on the branching structure of the parent molecule. acs.org For instance, the pyrolysis of 2,2,4-trimethylpentane (B7799088) yields isobutene and methane (B114726) as major products, resulting from the scission of the C-C bond at the quaternary carbon center. By analogy, the decomposition of this compound would be expected to produce a complex mixture of smaller alkanes and alkenes.

A study on the pyrolysis of 2-methoxy-2,3,3-trimethylbutane, a structurally related ether, indicated that the cleavage of the C(2)-C(3) bond is a primary dissociation pathway. researchgate.net This suggests that for this compound, the C(3)-C(4) bond would also be a likely point of initial fragmentation.

Table 1: Expected Primary Pyrolysis Products of this compound (Hypothetical)

Bond CleavedResulting RadicalsPotential Stable Products
C(2)-C(3)sec-butyl radical, tert-pentyl radicalButane, butene, pentane, pentene
C(3)-C(4)Propyl radical, 2,3-dimethyl-2-butyl radicalPropane, propene, 2,3-dimethyl-1-butene
C(1)-C(2)Methyl radical, 2,3-dimethyl-2-hexyl radicalMethane, various C7 and smaller fragments

This table is illustrative and based on general principles of alkane pyrolysis. The actual product distribution would need to be determined experimentally.

Kinetic modeling of such decomposition processes involves the development of a reaction mechanism that includes a large number of elementary reactions, including initiation, propagation, and termination steps. The rate constants for these reactions are often estimated using computational chemistry methods and validated against experimental data obtained under various conditions of temperature and pressure.

Oxidative Degradation Mechanisms of Branched Hydrocarbons

The rate of reaction of OH radicals with alkanes is dependent on the number and type of C-H bonds in the molecule. Tertiary C-H bonds are more reactive than secondary C-H bonds, which are in turn more reactive than primary C-H bonds. This compound possesses primary, secondary, and a tertiary C-H bond, making it susceptible to hydrogen abstraction by OH radicals.

A study on the reaction of OH radicals with 17 different hydrocarbons, including several branched alkanes, determined rate constants at various temperatures. mdpi.com For example, the rate constant for the reaction of OH radicals with 2,2,4-trimethylpentane, an isomer of octane (B31449), was measured at different temperatures, providing an Arrhenius expression to describe the temperature dependence of the reaction rate. mdpi.com Another study determined the rate coefficients for the reactions of OH radicals with a range of C3-C11 alkanes, including branched isomers like 2-methylhexane (B165397) and 3-methylhexane. copernicus.org

The general mechanism for the oxidative degradation of a branched alkane like this compound following reaction with an OH radical is as follows:

Hydrogen Abstraction: An OH radical abstracts a hydrogen atom from a C-H bond, forming a water molecule and an alkyl radical (R•).

Reaction with Oxygen: The alkyl radical rapidly reacts with molecular oxygen (O2) to form an alkyl peroxy radical (RO2•).

Further Reactions: The alkyl peroxy radical can then undergo a variety of reactions, including reaction with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO2), or reaction with another peroxy radical.

Decomposition of Alkoxy Radical: The alkoxy radical can then decompose via C-C bond scission or isomerize, leading to the formation of a variety of smaller, oxygenated products such as aldehydes, ketones, and other volatile organic compounds.

Table 2: Rate Constants for the Reaction of OH Radicals with Selected Branched Alkanes

AlkaneTemperature (K)Rate Constant (10⁻¹² cm³ s⁻¹)Reference
2,2-Dimethylpentane2482.97 ± 0.08 mdpi.com
2,2-Dimethylhexane2484.30 ± 0.12 mdpi.com
2,2,4-Trimethylpentane2483.20 ± 0.11 mdpi.com
2-MethylhexaneRoom Temp.Not specified copernicus.org
3-MethylhexaneRoom Temp.Not specified copernicus.org

This data is for alkanes structurally related to this compound and is intended to provide an indication of its likely reactivity towards OH radicals.

Computational and Experimental Determination of Reaction Intermediates and Transition States

The study of reaction intermediates and transition states is crucial for a detailed understanding of the reaction mechanisms of this compound. Computational chemistry, particularly quantum chemical calculations, has become an invaluable tool for investigating these transient species which are often difficult to observe experimentally.

While specific computational studies on the reaction intermediates and transition states of this compound are limited, research on related systems provides a framework for understanding its behavior. For instance, quantum-chemical simulations have been used to investigate the carbocation transition states involved in the sulfuric acid-catalyzed alkylation of isobutane (B21531) with butene, which produces various octane isomers, including 2,3,3-trimethylpentane (B1202373). hep.com.cn These studies calculate the energies of different carbocation intermediates and the transition states connecting them, providing insights into the relative stability of different isomers and the reaction pathways for their formation and interconversion. hep.com.cn The results indicated that the energy of the trimethylpentane carbocation intermediates increased in the order of 2,2,4- < 2,3,3- < 2,3,4- < 2,2,3-trimethylpentane, which correlated with the observed product distribution. hep.com.cn

Transition State Theory

Transition state theory provides a theoretical framework for calculating the rates of elementary reactions. uleth.ca It postulates that reactants are in equilibrium with a transition state structure, which is a high-energy configuration along the reaction coordinate. The rate of the reaction is then proportional to the concentration of the transition state species and the frequency with which they cross over to the product side. Computational methods can be used to locate the geometry of the transition state and calculate its energy, which corresponds to the activation energy of the reaction.

Bond Dissociation Energies

The initial steps in the thermal decomposition of this compound are governed by the relative strengths of its various C-C and C-H bonds. Bond dissociation energy (BDE) is the enthalpy change required to break a specific bond homolytically. ucsb.edu Computational methods can be used to calculate BDEs with a high degree of accuracy. For a branched alkane like this compound, the C-C bonds involving the highly substituted carbon atoms are expected to have lower BDEs and are therefore more likely to be the initial sites of cleavage during pyrolysis. Similarly, the tertiary C-H bond is expected to have the lowest BDE among the C-H bonds, making it the most susceptible to abstraction by radicals in oxidation reactions.

Table 3: Computationally Predicted Relative Energies of Trimethylpentane Carbocation Intermediates

Carbocation IntermediateRelative Energy (kJ/mol)
2,2,4-Trimethylpentane⁺Base
2,3,3-Trimethylpentane⁺Higher
2,3,4-Trimethylpentane (B165518)Higher
2,2,3-Trimethylpentane⁺Highest

Adapted from a study on trimethylpentane isomers. hep.com.cn The exact energy differences were not provided in the abstract, but the qualitative trend is shown.

Experimental techniques such as mass spectrometry can also provide information about reaction intermediates and fragmentation pathways. The mass spectrum of a compound reveals the mass-to-charge ratio of the ions produced upon electron ionization, which corresponds to the parent molecule and its various fragments. The relative abundance of these fragments can give clues about the stability of different ions and the likely points of bond cleavage.

High Resolution Spectroscopic Characterization and Computational Analysis

Vibrational Spectroscopic Investigations

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the different spatial arrangements, or conformations, that a flexible molecule like 2,3,3-trimethylhexane can adopt.

Infrared (IR) spectroscopy is a key technique for studying the conformational landscape of branched alkanes. For this compound, IR spectra have been obtained to identify the stable molecular conformations present in a sample. tandfonline.com The interpretation of these spectra is complex due to the molecule's ability to exist in several stable forms. Research has concluded that this compound likely exists in at least three distinct molecular conformations, with the possibility of a fourth. tandfonline.com The analysis is significantly aided by computational methods, such as normal coordinate calculations, which help assign specific vibrational bands to the different conformers. tandfonline.com The sample used for these spectroscopic measurements was of high purity (99%). tandfonline.com

A selection of observed wavenumbers from the infrared spectrum is presented below.

Observed IR Wavenumber (cm⁻¹)
2963
1468
1389
1368
1255
1170
1145
962
930
771
747
475
Data sourced from a study on the conformational analysis of this compound. tandfonline.com

Complementing IR spectroscopy, Raman spectroscopy provides further insight into the molecular vibrations of this compound. Raman spectra were acquired using a system equipped with an argon ion laser, utilizing the 488.0nm line for excitation. tandfonline.com The combined analysis of both IR and Raman spectra allows for a more comprehensive understanding and assignment of vibrational modes for each conformer. tandfonline.com This dual-spectroscopy approach helps to confirm the presence of multiple conformers by observing distinct spectral features corresponding to each stable geometry. tandfonline.com

The table below shows a selection of observed wavenumbers from the Raman spectrum.

Observed Raman Wavenumber (cm⁻¹)
2963
2908
1450
1340
1255
1170
1076
962
864
747
550
475
Data sourced from a study on the conformational analysis of this compound. tandfonline.com

To accurately interpret the experimental vibrational spectra, normal coordinate analysis is employed. This computational method was used to calculate the theoretical vibrational frequencies for the possible conformers of this compound. tandfonline.com The calculations utilized a thirty-three parameter modified valence force field, with force constants transferred from related, smaller branched alkanes such as 2,2,3-trimethylbutane (B165475) and various trimethylpentanes. tandfonline.com By comparing the calculated frequencies for each potential conformer with the observed frequencies in the experimental IR and Raman spectra, vibrational assignments for the conformers present could be made. tandfonline.comresearchgate.net This analysis confirmed the existence of three conformers and suggested a fourth might also be present. tandfonline.com The molecular parameters used for these calculations assumed standard bond lengths (C-C = 0.154nm, C-H = 0.109nm) and tetrahedral angles (109.47°). tandfonline.com

The study of conformational equilibria benefits significantly from temperature-dependent vibrational spectroscopy. While specific studies on this compound are not detailed in the provided sources, this technique has been successfully applied to similar branched alkanes like 2,2,5-trimethylhexane. researchgate.netresearchgate.net The underlying principle is that the relative populations of different conformers change with temperature. As the temperature of a sample is altered, the intensities of the IR and Raman bands corresponding to each conformer will vary. riken.jp By analyzing the changes in band intensity as a function of temperature, the enthalpy difference between the conformers can be determined. researchgate.netresearchgate.net This method allows for the quantification of the relative stabilities of the different molecular shapes.

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides valuable information about the chemical environment of hydrogen atoms within a molecule. For branched alkanes like this compound, the ¹H NMR spectrum reveals the number of chemically distinct protons, their relative numbers, and their connectivity through spin-spin splitting patterns. pearson.comlibretexts.org

Due to the lack of symmetry in this compound, its ¹H NMR spectrum is expected to be complex, showing multiple distinct signals.

Chemical Shifts : The position of a signal (chemical shift) indicates the electronic environment of the protons. Protons on methyl groups (CH₃), methylene (B1212753) groups (CH₂), and the single methine proton (CH) will resonate at different characteristic frequencies. For instance, the protons of the methyl groups attached to the quaternary carbon at position 3 would have a different chemical shift from the methyl groups at position 2 and the terminal methyl group of the ethyl chain.

Integration : The area under each signal is proportional to the number of protons it represents.

Splitting Patterns : The multiplicity (singlet, doublet, triplet, etc.) of a signal is determined by the number of adjacent, non-equivalent protons and provides information on which groups are connected.

While a detailed experimental analysis for this compound is not provided in the search results, a general expectation for its ¹H NMR spectrum can be summarized.

Predicted Proton EnvironmentApproximate Chemical Shift (ppm)Predicted MultiplicityIntegrating to:
-CH₂-CH₃ (on ethyl group)~0.8-0.9Triplet3H
-C(CH₃)₂- (on C3)~0.8-1.0Singlet6H
-CH(CH₃ ) (on C2)~0.8-1.0Doublet3H
-C(CH₃ )(CH₃)- (on C2)~0.8-1.0Singlet3H
-CH₂ -CH₃ (on ethyl group)~1.2-1.4Quartet2H
-CH (CH₃)- (on C2)~1.4-1.7Multiplet1H
This table is a prediction based on general principles of ¹H NMR spectroscopy for branched alkanes and is not based on reported experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis of Branched Alkanes

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides direct insight into the carbon skeleton of a molecule. bhu.ac.in In ¹³C NMR, each unique carbon atom in a molecule produces a distinct signal, or resonance, in the spectrum. docbrown.info The position of this signal, known as the chemical shift (δ) and measured in parts per million (ppm), is determined by the local electronic environment of the carbon nucleus. libretexts.org For alkanes, ¹³C chemical shifts typically appear in the upfield region of the spectrum, generally between 0 and 50 ppm relative to the tetramethylsilane (B1202638) (TMS) standard. bhu.ac.in

A key feature in the ¹³C NMR spectrum of branched alkanes like this compound is the concept of chemical equivalence. docbrown.info Due to molecular symmetry, carbon atoms that are interchangeable by a rotational or reflectional symmetry operation are considered chemically equivalent and will resonate at the same chemical shift. docbrown.info In this compound, the presence of symmetry simplifies the spectrum, resulting in fewer signals than the total number of carbon atoms.

To simplify spectra and avoid complex splitting patterns from C-H coupling, ¹³C NMR is commonly run under broadband proton-decoupled conditions, where each unique carbon appears as a single line (a singlet). libretexts.org More advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. bhu.ac.inlibretexts.org

The experimentally observed ¹³C NMR chemical shifts for this compound are detailed below.

Carbon Atom AssignmentChemical Shift (δ) in ppm
C1 (CH₃ attached to C2)15.4
C2 (CH)37.3
C3 (Quaternary C)34.1
C4 (CH₂)44.0
C5 (CH₂)17.6
C6 (CH₃)14.8
Two CH₃ groups at C326.2
CH₃ group at C215.4
Data sourced from Spectral Database for Organic Compounds (SDBS) and PubChem. nih.gov

Quantum Chemical Calculations for NMR Chemical Shift Prediction

Quantum chemical calculations have become a powerful tool for predicting NMR chemical shifts, aiding in spectral assignment and structure verification. scispace.comrsc.org The most common method is the Gauge-Including Atomic Orbital (GIAO) approach, which calculates the magnetic shielding tensor for each nucleus in the molecule. rsc.org The isotropic shielding constant (σ) is derived from this tensor, and the chemical shift (δ) is then determined by comparing this value to the calculated shielding of a reference compound, typically TMS. mdpi.com

These calculations are often performed using Density Functional Theory (DFT), which provides a good balance between computational cost and accuracy by incorporating effects of electron correlation. nih.gov Various combinations of functionals (e.g., B3LYP, PBE1PBE) and basis sets (e.g., 6-31G*, cc-pVDZ) can be employed. scispace.comrsc.org While larger basis sets and higher levels of theory can provide more accuracy, simpler models can often yield reliable predictions, especially when the results are scaled using a linear regression based on a set of known compounds. scispace.comrsc.org For many organic molecules, this approach can predict ¹³C chemical shifts with an average deviation of a few ppm, which is often sufficient to distinguish between different isomers or conformers. scispace.com Recent advancements also involve machine learning algorithms trained on quantum mechanics data to deliver highly accurate predictions at a lower computational expense. arxiv.org

Electronic Spectroscopy and Molecular Orbital Theory

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. The two most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals. ossila.com The HOMO is the highest energy orbital containing electrons, while the LUMO is the lowest energy orbital that is empty. ossila.com

The energy of the HOMO is related to the molecule's ability to donate an electron (its ionization potential), while the LUMO energy relates to its ability to accept an electron (its electron affinity). mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. mdpi.comirjweb.com A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com

For alkanes like this compound, the HOMO-LUMO gap is characteristically large, consistent with their known chemical inertness. uobaghdad.edu.iq Computational chemistry provides a means to calculate these orbital energies.

Molecular OrbitalCalculated Energy (eV)
HOMO-10.555
LUMO4.047
HOMO-LUMO Gap (ΔE)14.602
Data from a study using semi-empirical self-consistent molecular orbital theory. uobaghdad.edu.iq

Investigations of Molecular Polarizability and Hyperpolarizability

Molecular polarizability (α) and hyperpolarizability (γ) are fundamental electronic properties that describe how the electron cloud of a molecule is distorted by an external static electric field. scirp.orgpsu.edu Polarizability is a measure of the linear response that induces a dipole moment, while hyperpolarizabilities describe the non-linear responses. scirp.org These properties are tensors, but are often discussed in terms of their average values.

These properties can be determined computationally using quantum chemical methods. acs.org For alkanes, polarizability generally increases with the number of electrons (i.e., molecular size). acs.org Studies have shown a good correlation between polarizability and other physical properties, such as the retention index in chromatography. scirp.org Hyperpolarizability is related to non-linear optical phenomena and, while less significant for simple alkanes, it is a key descriptor in materials science. scirp.org Computational studies on various alkanes have been performed to build models that can predict these properties and relate them to molecular structure and topology. researchgate.netnih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive chemical picture of localized bonds, lone pairs, and anti-bonding orbitals that align with the classic Lewis structure concept. uni-muenchen.defaccts.de A key feature of NBO analysis is its ability to identify and quantify intramolecular charge transfer (ICT) interactions, also known as hyperconjugation. uni-muenchen.de

This is achieved through a second-order perturbation theory analysis of the Fock matrix in the NBO basis. wisc.edu This analysis examines stabilizing interactions between a filled (donor) NBO, such as a σ C-H or σ C-C bond, and a vacant (acceptor) NBO, typically an anti-bonding orbital (σ*). wisc.edutaylorfrancis.com The energy of this donor-acceptor interaction (E(2)) quantifies the extent of electron density delocalization from the bonding orbital to the anti-bonding orbital. wisc.edu

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary computational method for studying organic molecules due to its favorable balance of accuracy and computational cost. kashanu.ac.irmdpi.com DFT is particularly useful for exploring the complex potential energy surfaces of flexible molecules such as branched alkanes.

A conformational analysis involves identifying the stable conformers, which correspond to local minima on the potential energy surface, and determining their relative stabilities. researchgate.net For alkanes, the most stable conformations are typically those that minimize steric strain, which arises from the repulsive interactions between electron clouds of nearby atoms or groups. libretexts.org Generally, staggered conformations are energetically favored over eclipsed conformations. For larger substituents, such as the methyl and ethyl groups in 2,3,3-trimethylhexane, anti-arrangements (where the largest groups are 180° apart) are usually more stable than gauche arrangements (where they are 60° apart). libretexts.org

The relative energies calculated for the conformers of the analogous 2,3,4-trimethylpentane (B165518) illustrate the typical energy differences one would expect for this compound. The stability is influenced by the spatial arrangement of the methyl groups, with conformers that minimize steric hindrance being lower in energy.

Table 1: Calculated Relative Energies (ΔE) of 2,3,4-Trimethylpentane Conformers

ConformerRelative Energy (ΔE in kcal/mol) using WB97XD/aug-cc-pvtzRelative Energy (ΔE in kcal/mol) using CAM-B3LYP/aug-cc-pvtz
A0.000.00
B0.200.13
C0.500.83
D1.831.31
E3.202.89

This table is generated based on data for the analogous compound 2,3,4-trimethylpentane, as presented in a study by Hachim et al. (2022). researchgate.net The conformer labels (A, B, C, D, E) correspond to different stable geometries found in that study. This data is illustrative of the expected conformational complexity and energy distribution for this compound.

For this compound, a similar landscape of multiple, closely-spaced energy minima would be expected. The most stable conformers would likely feature anti or gauche arrangements around the C3-C4 bond, balancing the steric interactions between the ethyl group, the C2-methyl group, and the two C3-methyl groups. High-level computational methods, such as those combining DFT with coupled-cluster theory (e.g., DLPNO-CCSD(T)), are often used to obtain benchmark conformational energies with high accuracy. nih.gov

DFT is extensively used to model the mechanisms of chemical reactions, including those involving alkanes such as isomerization, cracking, and combustion. These calculations help to elucidate reaction pathways, identify intermediate species, and characterize the high-energy transition state structures that connect reactants, intermediates, and products.

For branched alkanes like this compound, a key industrial process is catalytic cracking and isomerization, which are fundamental in petroleum refining to improve gasoline octane (B31449) ratings. These reactions typically proceed through carbocation intermediates. Quantum-chemical simulations have been employed to investigate the reaction mechanisms of similar processes, such as the sulfuric acid-catalyzed alkylation of isobutane (B21531) with butene, which produces various trimethylpentane and dimethylhexane isomers.

In one such study, DFT calculations were used to investigate the stability of various carbocation intermediates and the transition states for their isomerization. The results indicated that the formation of octane isomers is a spontaneous process, with the reaction proceeding through a series of hydride and methyl shifts. These rearrangements allow the initial secondary or tertiary carbocations to isomerize to more stable carbocations before the final product is formed. For example, the transformation of one trimethylpentane isomer to another involves surmounting specific energy barriers associated with the transition states for these shifts.

While direct modeling of this compound formation pathways is not prominently featured in the cited literature, the principles are directly applicable. The formation and isomerization of the 2,3,3-trimethylhexyl carbocation would be a central feature of its reaction chemistry. DFT calculations would allow for the mapping of the potential energy surface for these transformations.

Table 2: Illustrative Energy Barriers for Carbocation Isomerization

Reaction StepReactant CarbocationProduct CarbocationIllustrative Activation Energy (kcal/mol)
Hydride Shiftsec-Octyl Cationtert-Octyl Cation~5-10
Methyl Shift2,2,4-Trimethylpentyl Cation2,3,4-Trimethylpentyl Cation~15-20

This table provides hypothetical, illustrative energy barriers for elementary steps in carbocation isomerization, based on general knowledge of alkane chemistry. Actual values would require specific DFT calculations for each reaction.

By calculating the energies of the reactants, products, intermediates, and transition states, a complete energy profile for a given reaction can be constructed. This allows for the determination of activation energies, which are critical for understanding reaction rates and selectivity. The Reaction Class Transition State Theory (RC-TST) is an approach that leverages DFT calculations on representative reactions to predict rate constants for a whole class of similar reactions, such as hydrogen abstraction from alkanes.

This compound is a chiral molecule, as the carbon at position 2 is a stereocenter, bonded to a hydrogen, a methyl group, an ethyl group, and a 1,1-dimethylpropyl group. Therefore, it exists as a pair of enantiomers: (R)-2,3,3-trimethylhexane and (S)-2,3,3-trimethylhexane. When synthesizing such a molecule, controlling the stereochemical outcome to produce one enantiomer in excess (an enantioselective synthesis) is often a significant challenge and a key goal in modern chemistry.

Computational methods, particularly DFT, have become indispensable tools for understanding and predicting stereoselectivity. kashanu.ac.ir By modeling the transition states of the key bond-forming or stereocenter-forming steps in a reaction, chemists can predict which diastereomeric transition state is lower in energy. The transition state with the lower energy will be formed faster, leading to a predominance of the corresponding stereoisomeric product.

The application of DFT to predict stereoselectivity involves several key steps:

Conformational Search: Identifying the low-energy conformations of the reactants and the catalyst (if any).

Locating Transition States: Modeling the potential energy surface to find all possible diastereomeric transition states for the stereodetermining step of the reaction.

Calculating Energies: Accurately calculating the free energies of these transition states. The energy difference between the diastereomeric transition states (ΔΔG‡) is directly related to the enantiomeric excess (ee) or diastereomeric excess (de) of the product.

For a hypothetical enantioselective synthesis of this compound, for example, via the asymmetric hydrogenation of a precursor alkene (like 2,3,3-trimethylhex-1-ene) using a chiral catalyst, DFT could be used to model the interaction of the substrate with the catalyst. The calculations would focus on the transition states for the hydrogen transfer to the two different faces of the double bond. The difference in the calculated activation energies for the two pathways would allow for a prediction of the stereochemical outcome.

Table 3: Relationship Between Transition State Energy Difference and Enantiomeric Excess

ΔΔG‡ (kcal/mol) at 298 KPredicted Enantiomeric Excess (ee)
0.00%
0.561%
1.088%
1.596%
2.099%
3.0>99.9%

This table illustrates the direct correlation between the calculated free energy difference of diastereomeric transition states and the predicted enantiomeric excess of the product.

Although specific studies on the stereoselective synthesis of this compound are not found in the search results, the general methodology is well-established. DFT calculations provide crucial insights into the non-covalent interactions (such as steric and electronic effects) within the transition state assembly that govern stereochemical control.

Molecular Simulation and Conformational Dynamics

While DFT is excellent for calculating the energies of static structures, molecular simulation techniques are used to study the dynamic behavior of molecules over time. These methods are particularly important for understanding the properties of flexible molecules like this compound in the liquid phase.

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules. In an MD simulation, the atoms in a system are treated as classical particles, and their motions are governed by Newton's laws of motion. The forces between the atoms are described by a molecular mechanics force field, which is a set of parameters that define the potential energy of the system as a function of the atomic positions.

For branched alkanes, MD simulations can provide detailed information about a wide range of properties, including:

Conformational Dynamics: How the molecule transitions between different conformers over time.

Thermodynamic Properties: Such as density, heat capacity, and enthalpy of vaporization.

Transport Properties: Including diffusion coefficients and viscosity.

Simulations of branched alkanes like 2,2,4-trimethylhexane (B107784) have been used to predict their viscosity under various conditions. These simulations often employ specialized force fields like COMPASS or OPLS-AA, which are parameterized to accurately reproduce the experimental properties of hydrocarbons. The simulations can reveal how molecular branching affects packing and intermolecular interactions, which in turn influences bulk properties like viscosity and density.

A typical MD simulation setup for a liquid-phase system of this compound would involve:

System Setup: A simulation box is created containing a large number of this compound molecules, often on the order of hundreds to thousands.

Equilibration: The system is allowed to evolve for a period of time to reach thermal equilibrium at a specified temperature and pressure.

Production Run: After equilibration, the simulation is run for an extended period, during which the trajectories of all atoms are saved.

Analysis: The saved trajectories are then analyzed to calculate the desired properties.

From the trajectories generated by an MD simulation, it is possible to perform a detailed statistical analysis of the conformational populations. By monitoring the dihedral angles along the carbon backbone of this compound over the course of the simulation, one can determine the probability of finding the molecule in any given conformation.

The relative populations of the conformers are determined by their free energies according to the Boltzmann distribution. The most stable conformers (lowest free energy) will be the most populated. This analysis provides a dynamic picture that complements the static energy calculations from DFT.

For instance, in a study of the related molecule 3,3-dimethylhexane, variable temperature Raman spectroscopy combined with computational analysis was used to determine the enthalpy difference between conformers. This type of experimental data provides a valuable benchmark for validating the results of MD simulations and DFT calculations.

The statistical analysis of conformational populations of this compound would involve:

Dihedral Angle Analysis: Tracking the key dihedral angles (e.g., around the C2-C3 and C3-C4 bonds) over time.

Conformer Clustering: Grouping the snapshots from the simulation into distinct conformational states (e.g., anti, gauche).

Population Calculation: Determining the percentage of time the molecule spends in each conformational state.

Table 4: Hypothetical Conformational Populations for a Branched Alkane at 298 K

ConformerRelative Free Energy (kcal/mol)Predicted Population (%)
Conformer 1 (Global Minimum)0.0055
Conformer 20.5025
Conformer 31.0012
Other Conformers>1.008

This table presents a hypothetical distribution of conformational populations for a branched alkane like this compound, based on Boltzmann statistics and illustrative free energy differences.

This statistical information is crucial for understanding how the flexibility of this compound influences its interactions with other molecules and its macroscopic properties in the liquid state.

Quantitative Structure-Property and Structure-Activity Relationships (QSPR/QSAR)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties or biological activity, respectively. scispace.com In the context of alkanes, these models are crucial for predicting properties without the need for extensive and time-consuming experimental measurements. acs.org For branched alkanes like this compound, QSPR models often employ topological indices, which are numerical descriptors derived from the molecular graph, to quantify aspects of molecular size, shape, and branching. kg.ac.rs

Development and Application of Topological Indices for Branched Alkanes

The Wiener index, the oldest topological index, is based on the distances between all pairs of vertices in the molecular graph. scispace.com For branched alkanes, increased branching generally leads to a more compact molecule, which is reflected in the Wiener index and other distance-based indices. kg.ac.rs More complex indices, such as the Randić connectivity index and its extensions, consider the degree of vertices (the number of connections for each atom) to describe the local branching environment. refaad.com

In the study of branched alkanes, including nonane (B91170) isomers like this compound, researchers have explored the utility of various topological indices to model properties such as boiling point, molar volume, and heat of vaporization. biointerfaceresearch.com For instance, some studies have introduced new topological indices based on vertices at a distance of two, which are then used to develop regression models for the physicochemical properties of a wide range of alkanes. biointerfaceresearch.comresearchgate.net The effectiveness of these indices lies in their ability to differentiate between isomers with the same number of atoms but different structural arrangements. acs.orgnih.gov

A study on the branching of heptane (B126788) and octane isomers demonstrated that certain spectral indices, derived from matrices representing the molecular graph, can effectively order the isomers according to their degree of branching. kg.ac.rs Another approach involves the use of "class distance variables," derived from projection pursuit, which specifically describe the branching structure of alkanes and have been shown to significantly improve the accuracy of QSPR models for properties like gas chromatography retention indices. nih.gov

The development of novel topological indices is an ongoing area of research. For example, the odd-even index (OEI) and the inner molecular polarization index (IMPI) have been used to express the differences in the carbon atomic skeleton between branched and linear alkanes, leading to more accurate predictive models. acs.orgnih.gov

Table 1: Selected Topological Indices and Their Application to Branched Alkanes

Topological IndexBrief DescriptionApplication to Branched AlkanesReference
Wiener Index Sum of the lengths of the shortest paths between all pairs of vertices in the molecular graph.Correlates with bulk properties and boiling points. Sensitive to molecular branching. scispace.com
Randić Connectivity Index Based on the product of the degrees of adjacent vertices.Quantifies molecular branching. Used in models for various physicochemical properties. refaad.com
Distance-2 Topological Indices Derived from the degrees of vertices at a distance of two from each other.Used to develop regression models for properties like boiling point and molar volume. biointerfaceresearch.comresearchgate.net
Odd-Even Index (OEI) A topological index designed to capture differences in the carbon atomic skeletons.Used in combination with other parameters to improve the prediction of physicochemical properties of branched alkanes. acs.orgnih.gov
Inner Molecular Polarization index (IMPI) Another index to differentiate the carbon skeletons of branched and linear alkanes.Applied alongside the OEI to enhance the accuracy of QSPR models for alkanes. acs.orgnih.gov

Predictive Modeling of Physico-Chemical Behaviors Based on Molecular Structure

The molecular structure of this compound, with its specific branching pattern, dictates its physicochemical properties. QSPR models provide a powerful tool to predict these properties based on its structure. These models are often developed using statistical methods like multiple linear regression (MLR) to establish a relationship between calculated topological indices and experimentally determined properties. ubbcluj.rokashanu.ac.ir

One of the most commonly predicted properties is the normal boiling point. For a set of hydrocarbons including this compound, QSPR models have been developed that show a strong correlation between topological descriptors and boiling points. srce.hridosi.org For example, a study utilizing descriptors calculated from hydrogen-filled graphs and graphs of atomic orbitals demonstrated good predictive accuracy for the boiling points of a mixed set of hydrocarbons. srce.hr

Another important application of QSPR is the prediction of gas chromatographic retention indices. For methyl-branched hydrocarbons, including isomers of trimethylhexane, QSPR models using mainly topological descriptors have been successful in interpreting and predicting their retention behavior. acs.org This is particularly valuable in the analysis of complex mixtures of hydrocarbons.

Critical properties, such as critical temperature and critical pressure, are also amenable to QSPR modeling. By employing various molecular descriptors, researchers have been able to establish correlations for these properties for a range of alkane derivatives. kashanu.ac.ir

The accuracy of these predictive models is continually being improved through the development of new descriptors and modeling techniques. For instance, some models incorporate "correlation weights" for different structural features, which are optimized to improve the correlation between the descriptor and the property being predicted. idosi.org Furthermore, the use of non-linear models, such as those based on artificial neural networks, is also an area of active research for predicting the properties of alkanes. asianpubs.org

Table 2: Experimental and Predicted Physicochemical Properties of this compound from QSPR Studies

PropertyExperimental ValuePredicted ValueQSPR Model DetailsReference
Normal Boiling Point (°C) 137.70137.59Based on optimized correlation weights of local invariants of hydrogen-filled graphs and graphs of atomic orbitals. srce.hr
Normal Boiling Point (K) 390.75-Data used in a study for modeling boiling points of alkane derivatives. ubbcluj.ro
Molar Volume (cm³/mol) 173.78-Data included in a study on distance-2 topological models of alkanes. biointerfaceresearch.com
Molar Refraction (cm³/mol) 43.4347-Data from a study on distance-2 topological models of alkanes. biointerfaceresearch.com
Heat of Vaporization (kJ/mol) 326.1-Data from a study on distance-2 topological models of alkanes. biointerfaceresearch.com
Critical Temperature (°C) 25.56-Data from a study on distance-2 topological models of alkanes. biointerfaceresearch.com
Critical Pressure (atm) 22.41-Data from a study on distance-2 topological models of alkanes. biointerfaceresearch.com

Advanced Analytical Methodologies for 2,3,3 Trimethylhexane

Chromatographic Separation Techniques

Gas chromatography (GC) is the cornerstone of analytical methods for volatile and semi-volatile compounds like 2,3,3-Trimethylhexane. Its high resolving power allows for the separation of individual components from intricate matrices, which is essential for both qualitative and quantitative analysis.

Gas Chromatography (GC) for Mixture Analysis and Purity Assessment of this compound

Gas chromatography is extensively used for the analysis of hydrocarbon mixtures, including the C9 fraction of pyrolysis gasoline where this compound is a constituent nih.gov. The fundamental principle of GC involves the separation of compounds based on their differential partitioning between a stationary phase (the column coating) and a mobile phase (an inert carrier gas) phenomenex.comdrawellanalytical.com. The retention time, the time it takes for a compound to travel through the column, is a key parameter for identification phenomenex.comdrawellanalytical.com. For non-polar compounds like alkanes, elution order on non-polar columns generally follows the boiling points of the analytes phenomenex.com.

The purity of a this compound standard or the composition of a mixture containing it is assessed by examining the resulting chromatogram. A pure sample will ideally show a single peak, while a mixture will display multiple peaks, each corresponding to a different component. The area of each peak is proportional to the concentration of the respective compound, allowing for quantitative assessment phenomenex.com. For accurate identification, the retention time of a peak in the sample is compared to that of a known standard analyzed under the identical conditions. Retention indices, such as the Kovats retention index, are also used to standardize retention data across different systems by relating the retention time of an analyte to that of n-alkanes .

Table 1: Typical Gas Chromatography (GC) Parameters for Analysis of Hydrocarbon Mixtures Containing this compound

ParameterTypical SettingPurpose
Column TypeNon-polar capillary column (e.g., DB-1, HP-5MS, PONA) nih.govnih.govSeparates hydrocarbons primarily based on boiling point. Long columns (e.g., 100 m) enhance resolution of isomers nih.govvurup.sk.
Carrier GasHelium or Hydrogen nih.govmdpi.comTransports the vaporized sample through the column.
Inlet Temperature230-295 °C whitman.edugoogle.comEnsures rapid and complete vaporization of the sample.
Oven Temperature ProgramInitial temp. ~40 °C, ramped to 200-325 °C nih.govwhitman.eduAllows for the separation of a wide range of compounds with different boiling points in a single analysis.
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)Detects and quantifies the compounds as they elute from the column.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and definitive technique for the identification and quantification of this compound scioninstruments.compublications.gc.ca. After components are separated by the GC, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting positively charged ions are then fragmented in a reproducible pattern wisc.edu.

Identification: The mass spectrum serves as a molecular "fingerprint." For this compound (C9H20, molecular weight 128.26 g/mol ), the mass spectrum will show a molecular ion peak (M+) at a mass-to-charge ratio (m/z) of 128, confirming its molecular weight . The fragmentation pattern is characteristic of its structure. Branched alkanes tend to cleave at the carbon-carbon bonds adjacent to the tertiary or quaternary carbon atoms, as this leads to the formation of more stable secondary or tertiary carbocations youtube.comlibretexts.org. For this compound, significant fragmentation is expected to occur around the highly substituted C3 position, leading to characteristic fragment ions. The NIST Mass Spectrometry Data Center provides a reference spectrum for this compound, which can be compared against experimental data for positive identification .

Quantification: For quantitative analysis, GC-MS can be operated in selected ion monitoring (SIM) mode. Instead of scanning the entire mass range, the instrument focuses on specific characteristic ions of the target analyte nih.gov. This increases sensitivity and selectivity. Quantification is typically performed using an internal standard, often a deuterated analog of the analyte, which behaves similarly during sample preparation and analysis but is distinguishable by its mass gov.scot.

Table 2: Expected Key Ions in the Electron Impact Mass Spectrum of this compound

m/z ValuePossible Fragment IonSignificance
128[C9H20]+•Molecular Ion (M+)
113[M - CH3]+Loss of a methyl group
99[M - C2H5]+Loss of an ethyl group
71[C5H11]+Fragmentation at the C3-C4 bond (tert-pentyl cation)
57[C4H9]+Common fragment for branched alkanes (e.g., tert-butyl cation)

Note: This table is based on general fragmentation principles of branched alkanes. The relative intensities of these peaks would be found in a reference spectrum.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Hydrocarbon Profiling

Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used technique for the quantitative analysis of hydrocarbons, including this compound, in petroleum products and environmental samples whitman.eduusgs.gov. The FID is highly sensitive to compounds that contain carbon-hydrogen bonds. As compounds elute from the GC column, they are burned in a hydrogen-air flame, producing ions that generate a current proportional to the mass of carbon entering the detector google.com.

This technique is particularly useful for creating a "hydrocarbon profile" or fingerprint of a complex sample like gasoline whitman.eduresearchgate.netscielo.br. In such a profile, the chromatogram displays a series of peaks, each representing one or more hydrocarbon components. By identifying the peak corresponding to this compound (via retention time matching with a standard), its concentration relative to other components can be determined by comparing its peak area to the total area of all peaks (area percent calculation) gcms.cz. This is essential for quality control in the fuel industry and for characterizing the composition of organic contaminants vurup.skusgs.gov.

Specialized GC Column Methodologies (e.g., Subtractive Columns)

The separation of isomeric hydrocarbons, which often have very similar boiling points, presents a significant analytical challenge vurup.skresearchgate.net. While standard non-polar columns separate based on volatility, specialized column methodologies can be employed to enhance the resolution of isomers like this compound from other C9 alkanes.

High-Polarity Columns: Using stationary phases with different selectivity, such as highly polar cyanopropyl-based columns, can alter the elution order. These columns separate compounds not just by boiling point but also by polarity and other specific interactions, which can resolve isomers that co-elute on non-polar phases mdpi.comglsciencesinc.com.

Liquid Crystal Stationary Phases: Columns with liquid crystalline stationary phases are particularly effective for separating positional and geometric isomers. These phases provide a high degree of molecular ordering, allowing for separation based on the subtle differences in the shape and rigidity of the isomer molecules researchgate.net.

Subtraction Techniques: Another specialized approach is the use of subtractive columns or pre-columns. These contain reagents that selectively remove certain classes of compounds from a mixture before they reach the analytical column osti.govacs.org. For example, a pre-column containing sulfuric acid or mercuric salts can be used to trap unsaturated compounds (olefins and aromatics) from a gasoline sample. This simplifies the chromatogram by eliminating interfering peaks, allowing for a clearer analysis of the remaining saturated alkanes, including this compound osti.govacs.org.

Sample Preparation and Extraction Protocols in Complex Matrices

Before instrumental analysis, this compound must often be isolated and concentrated from its sample matrix, such as soil, water, or fuel filters organomation.comconquerscientific.com. The choice of sample preparation technique is critical to ensure accurate and reproducible results.

Organic Solvent Extraction Methodologies

Organic solvent extraction is a common and fundamental technique for isolating hydrocarbons from complex solid or aqueous matrices conquerscientific.com. The method relies on the principle of partitioning the analyte of interest from the sample matrix into an immiscible organic solvent in which it is highly soluble scioninstruments.com.

For solid samples like contaminated soil, a measured amount of the sample is mixed with a suitable organic solvent or solvent mixture. The mixture is then agitated (e.g., by shaking or sonication) to facilitate the transfer of the hydrocarbons into the solvent phase researchgate.netnih.govresearchgate.net. After extraction, the solid material is separated by centrifugation or filtration, and the resulting solvent extract, containing the analyte, can be concentrated and analyzed by GC.

Key parameters that are optimized to ensure high extraction efficiency include the choice of solvent, the solvent-to-sample ratio, extraction time, and temperature nih.govresearchgate.netnih.gov. For volatile compounds like this compound, care must be taken to minimize losses during the extraction and concentration steps scioninstruments.com.

Table 3: Parameters for Organic Solvent Extraction of Hydrocarbons from Soil Matrices

ParameterExample/ConditionRationale/Effect
Solvent SystemHexane-acetone mixture nih.gov; Dichloromethane-acetone mixture researchgate.netA mixture of polar and non-polar solvents can effectively extract a wide range of hydrocarbons from different soil types, including wet soils researchgate.netresearchgate.net.
Extraction Time10-15 minutes to several hours nih.govnih.govKinetics can be fast, with equilibrium often reached quickly. Longer times do not always improve recovery and may increase extraction of interfering compounds nih.gov.
Solid-to-Liquid Ratio1:2 to 1:8 (w/v) researchgate.netLower ratios (more solvent) generally lead to higher recovery efficiencies by providing a greater concentration gradient for the analyte to partition into the solvent researchgate.netnih.gov.
Extraction MethodShaking, Sonication, Accelerated Solvent Extraction (ASE) researchgate.netresearchgate.netASE uses elevated temperature and pressure to increase extraction speed and efficiency while reducing solvent consumption researchgate.netresearchgate.net.

Vacuum Distillation for Volatile Hydrocarbon Isolation

Vacuum distillation is an essential purification technique for compounds that are thermally sensitive or have very high boiling points at atmospheric pressure. learncbse.in This method, also referred to as low-temperature distillation, involves reducing the pressure inside the distillation apparatus, which consequently lowers the boiling point of the liquid components. This principle is particularly advantageous for isolating volatile hydrocarbons like this compound from complex mixtures, such as those found in petroleum fractions.

In industrial applications like oil refineries, vacuum distillation is critical for separating long-chain hydrocarbons. lechlerusa.com Crude oil is first distilled under atmospheric pressure, but to avoid thermal cracking and coke formation, which can occur at temperatures above 370 °C, the residual oil is further separated under vacuum. This allows for the distillation of high-boiling point compounds at significantly lower temperatures, preventing their decomposition. youtube.com

The effectiveness of vacuum distillation hinges on the column's internal components, which must facilitate good vapor-liquid contact while maintaining a very low pressure drop. For this reason, vacuum columns often utilize packing materials, such as Raschig rings or structured sheet metal, instead of traditional distillation trays, as packing generally offers a lower pressure drop. The vacuum is typically generated by a vacuum pump or a series of steam jet ejectors. lechlerusa.com The process is instrumental in separating compounds based on differences in their boiling points, enabling the purification of specific isomers from intricate hydrocarbon matrices.

Table 1: Typical Operational Parameters for Vacuum Distillation of Hydrocarbon Mixtures This table is interactive and can be sorted by clicking on the column headers.

Parameter Typical Value/Type Purpose
Operating Pressure 10 - 40 mmHg To lower the boiling point of components and prevent thermal degradation.
Operating Temperature < 370 °C To provide sufficient energy for vaporization without causing thermal cracking of high molecular weight compounds.
Column Internals Structured Packing or Random Packing (e.g., Raschig rings) To ensure efficient vapor-liquid contact with a minimal pressure drop across the column.

| Vacuum System | Steam Jet Ejectors or Vacuum Pump | To reduce the system pressure to the desired operational level. lechlerusa.com |

Derivatization Strategies for Enhanced Chromatographic Resolution

Gas chromatography (GC) is a cornerstone technique for analyzing volatile compounds; however, achieving clear separation of structurally similar isomers like branched alkanes can be challenging. nih.gov Derivatization is a chemical modification process used to alter an analyte's properties to make it more suitable for analysis, often by increasing its volatility or stability. researchgate.netcolostate.edu While alkanes such as this compound are generally inert and not directly derivatized due to the absence of active functional groups, derivatization strategies can be indirectly employed to enhance their chromatographic resolution. researchgate.net

The primary challenge in analyzing complex mixtures containing alkanes is often interference from polar compounds which may co-elute or cause poor peak shapes. weber.hu Compounds with active hydrogens, such as those in hydroxyl (-OH), carboxylic acid (-COOH), and amine (-NH) groups, tend to form intermolecular hydrogen bonds, which decreases their volatility and can lead to adsorption on the GC column. researchgate.net By converting these interfering polar compounds into less polar and more volatile derivatives, their chromatographic behavior is altered, leading to better separation from the non-derivatized target alkanes. weber.hu

Common derivatization methods include silylation, acylation, and alkylation. researchgate.net Silylation, for example, replaces the active hydrogen of a polar functional group with a non-polar trimethylsilyl (TMS) group. phenomenex.blog This process significantly reduces the polarity and boiling point of the derivatized compound, making it more volatile and amenable to GC analysis. phenomenex.blogyoutube.com For instance, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent frequently used for derivatizing a wide range of compounds including alcohols, phenols, and carboxylic acids. sigmaaldrich.com By selectively derivatizing these polar interferents, the resolution of this compound in a complex sample matrix can be significantly improved.

Table 2: Indirect Derivatization Strategies to Improve Alkane Resolution This table is interactive and can be sorted by clicking on the column headers.

Interfering Compound Class Common Derivatizing Agent Resulting Derivative Type Chromatographic Advantage
Alcohols, Phenols N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Trimethylsilyl (TMS) ethers Increases volatility, reduces polarity, and minimizes peak tailing. phenomenex.blogsigmaaldrich.com
Carboxylic Acids Boron trifluoride/Methanol (BF3/Methanol) Methyl esters Improves volatility and thermal stability. youtube.com
Amines, Amides N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Trimethylsilyl (TMS) derivatives Increases volatility and reduces intermolecular hydrogen bonding. phenomenex.blog

| Aldehydes, Ketones | O-(pentafluorobenzyl)hydroxylamine HCl | Pentafluorobenzyl (PFB) oximes | Enhances sensitivity for Electron Capture Detection (ECD) and alters retention time. gcms.cz |

Research in Environmental and Biological Contexts of 2,3,3 Trimethylhexane

Environmental Chemical Studies

The environmental journey of 2,3,3-trimethylhexane is largely dictated by its properties as a volatile organic compound (VOC). Its presence in the atmosphere makes it a participant in complex photochemical reactions and subject to transport phenomena.

Volatile organic compounds (VOCs) like this compound are transformed in the atmosphere primarily through photochemical oxidation reactions. researchgate.net These reactions are mainly initiated by highly reactive species such as hydroxyl (OH) radicals during the day and nitrate (B79036) (NO3) radicals at night. researchgate.net For alkanes, the reaction with OH radicals is the most significant degradation pathway. This process involves the abstraction of a hydrogen atom from the alkane, forming an alkyl radical, which then reacts with oxygen to form a peroxy radical.

The subsequent reactions of the peroxy radical can lead to a variety of degradation products, including aldehydes, ketones, and other oxygenated hydrocarbons. nih.govcopernicus.org While specific experimental data for this compound is limited, the degradation of branched alkanes is known to produce a complex mixture of secondary products. researchgate.net The structure of this compound, with its tertiary carbon atoms, influences the initial site of hydrogen abstraction and the stability of the resulting radical, thereby directing the formation of specific degradation products. These products are typically more polar and less volatile than the parent compound, which can lead to the formation of secondary organic aerosol (SOA). researchgate.net

ProcessPrimary ReactantGeneral Degradation ProductsAtmospheric Implication
Photochemical Oxidation (Day)Hydroxyl Radical (OH)Alkyl Radicals, Peroxy Radicals, Aldehydes, KetonesFormation of Ozone and Secondary Organic Aerosol (SOA)
Photochemical Oxidation (Night)Nitrate Radical (NO3)Organic Nitrates, Oxygenated HydrocarbonsContribution to nighttime atmospheric chemistry

The potential for a chemical to be transported over long distances in the atmosphere is known as its long-range transport potential (LRTP). nih.govnih.gov This is a critical factor in determining the environmental distribution of pollutants, as it allows them to affect remote regions far from their emission source. nih.govrsc.org The LRTP of a compound like this compound is assessed using multimedia environmental models, such as the OECD Pov and LRTP Screening Tool. nih.gov

Branched alkanes, including this compound, are a significant component of anthropogenic VOC emissions, particularly from sources like vehicle exhaust and fuel evaporation. researchgate.netcopernicus.org In the atmosphere, they serve as fuel for photochemical reactions that drive the formation of ground-level ozone and secondary organic aerosols (SOA), two key components of smog. researchgate.nete-bookshelf.de

The oxidation of these VOCs in the presence of nitrogen oxides (NOx) leads to complex chemical cycles that produce ozone. researchgate.net Furthermore, the low-volatility products generated from the oxidation of branched alkanes can condense to form new aerosol particles or add mass to existing ones. copernicus.org The structure of branched alkanes, compared to their linear counterparts, can influence SOA formation; increased branching can affect the volatility of the oxidation products and the propensity to undergo certain reactions that lead to low-volatility products. copernicus.org Therefore, this compound plays a role in regional air quality and climate by contributing to the chemical processes that form key atmospheric pollutants. researchgate.nete-bookshelf.de

Biological Interactions and Metabolite Research

Beyond its environmental role, this compound is also studied for its interactions with biological systems, from its potential as a disease biomarker to its fate when exposed to microbial communities.

The analysis of volatile organic compounds in exhaled breath is an emerging, non-invasive frontier for the diagnosis of diseases, including cancer. accscience.comnews-medical.net Neoplastic processes can alter metabolic pathways in the body, leading to the production and release of unique VOC profiles that can be detected in the breath. accscience.commdpi.com

Application AreaCompound ClassDetection MethodPotential Significance
Cancer DiagnosticsAlkanes / Branched HydrocarbonsGas Chromatography-Mass Spectrometry (GC-MS) of exhaled breathNon-invasive biomarker for early-stage disease detection (e.g., lung cancer)

Microorganisms, including various bacteria and fungi, possess the remarkable ability to degrade alkanes, using them as a source of carbon and energy. nih.govresearchgate.net This process of microbial biotransformation is crucial for the natural remediation of hydrocarbon-contaminated environments. nih.gov The degradation of alkanes typically begins with an oxidation step, often involving enzymes like alkane hydroxylases or monooxygenases, to form an alcohol. This is followed by further oxidation to an aldehyde and a fatty acid, which can then enter the cell's central metabolic pathways, such as beta-oxidation. hw.ac.uk

Under anaerobic conditions, a different activation mechanism, such as addition to fumarate, is employed. nih.gov The biodegradability of an alkane is highly dependent on its chemical structure. Studies have shown that extensive branching can inhibit microbial degradation. nih.govnih.gov Specifically, terminal branching patterns can prevent certain microbes from effectively metabolizing the hydrocarbon. nih.govnih.gov The structure of this compound, with its quaternary carbon and dense methyl branching near one end of the molecule, likely makes it more resistant to microbial degradation compared to linear alkanes of similar carbon number. This resistance, known as recalcitrance, means it may persist longer in contaminated environments. nih.gov

Volatolomics in Ecotoxicological and Biological System Analysis

Volatolomics, the study of the complete set of volatile organic compounds (VOCs) emitted by an organism, is an emerging field in ecotoxicology and biological system analysis. It provides a non-invasive window into the metabolic status of an organism and its response to environmental stressors. While the analysis of VOCs holds promise for identifying novel biomarkers of exposure and effect, specific research focusing on this compound in this context is limited.

Current scientific literature does not detail specific studies where this compound has been investigated or identified as a distinct biomarker in ecotoxicological or biological system analysis. Research in bacterial ecotoxicology has identified structurally similar branched alkanes, such as 2,3,3-trimethylpentane (B1202373) and 2,3-dimethylhexane, as potential VOC markers for pesticide exposure in soil bacteria. nih.gov These findings suggest that branched alkanes as a class of compounds may have a role in the metabolic response of microorganisms to chemical stressors. nih.gov However, direct evidence and detailed findings for this compound are not presently available.

Despite the lack of specific biomarker studies, this compound has been identified as a volatile organic compound in various environmental contexts. Its presence has been noted in the emissions from certain consumer products and during the combustion of biomass, such as sugarcane. core.ac.ukwsimg.comepa.gov The identification of this compound in these emission profiles confirms its release into the environment, which is a prerequisite for its potential role in ecotoxicological pathways.

The following table summarizes the documented sources of this compound as a volatile organic compound in an environmental context.

Table 1: Documented Sources of this compound Emissions

Emission SourceContext
Fragranced Consumer ProductsAnalysis of VOC emissions from common consumer goods. core.ac.ukwsimg.com
Agricultural FiresVOC and carbonyl measurements from simulated agricultural fires. epa.gov
Sugarcane BurningAnalysis of VOC profiles from pre-harvest sugarcane burning. epa.gov

Further research is required to ascertain whether this compound plays a role as a specific biomarker in biological systems under environmental stress. Future volatolomic studies in ecotoxicology may yet reveal a connection, but as of now, its significance in this specific analytical context remains uncharacterized.

Q & A

Q. What analytical techniques are optimal for detecting this compound in biological matrices, and what are their detection limits?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) is preferred. Key parameters from in vitro studies:
    • Limit of Detection (LOD) : 0.127 ppbv.
    • Linearity : R² = 0.996–0.998 for calibration curves.
    • Sample Preparation : Headspace solid-phase microextraction (HS-SPME) optimizes recovery from cell cultures .

Advanced Research Questions

Q. How can predictive models like characteristic polynomials estimate thermodynamic properties of branched alkanes such as this compound?

  • Methodology : Apply QSAR models using molecular descriptors. For example, the polynomial: Y^ChP=63.06218.52P(1/100)+4.72P(2/5)+6.18103P(77/24)Ŷ_{ChP} = -63.06 - 218.52 \cdot P(1/100) + 4.72 \cdot P(2/5) + 6.18 \cdot 10^{-3} \cdot P(77/24)

predicts properties like boiling points or vapor pressures. Validation requires cross-referencing experimental data (e.g., boiling point: 137.69°C vs. 157–159°C ) to resolve discrepancies .

Q. What experimental protocols are used to determine phase transition enthalpies (e.g., vaporization) for this compound?

  • Methodology : Static calorimetry or ebulliometry. Key findings include:
  • Vaporization Enthalpy (ΔHvap) : 42.1 kJ/mol at 253 K .
  • Critical Factors : Sample purity (>99%) and temperature control (±0.1°C) are essential. Compare results with CRC Handbook data for validation .

Q. How does the cellular uptake ratio (Cells/Medium) of this compound compare to structurally similar VOCs in in vitro cancer studies?

  • Methodology : Incubate lung cancer cells (e.g., CALU-1) and quantify VOC partitioning via GC-MS. For this compound:
  • Cells/Medium Ratio : 1.89 (mean).
  • Comparison : Lower than 2,3,3-Trimethylpentane (ratio = 2.45) but higher than 4-Methyloctane (ratio = 0.91), suggesting structure-dependent membrane permeability .

Safety and Handling Guidelines

  • Toxicity : May irritate the central nervous and respiratory systems. Use PPE (gloves, masks) and work in a fume hood .
  • Flammability : Flash point ≈ 40°C. Store away from oxidizers and ignition sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.